Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate

Leaving Group Ability Nucleophilic Substitution SN2 Reactivity

tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate (CAS 1648864-43-0) is a heterocyclic building block in the azetidine-1-carboxylate class, featuring a characteristic tert-butyloxycarbonyl (Boc)-protected azetidine ring, a 2-tosyloxypropoxy substituent at the 3-position, and a molecular formula of C₁₈H₂₇NO₆S with a molecular weight of 385.48 g/mol. The compound exhibits a predicted boiling point of 500.3±50.0 °C, a density of 1.24±0.1 g/cm³, and a predicted pKa of -2.97±0.40, reflective of the tosyl leaving group.

Molecular Formula C18H27NO6S
Molecular Weight 385.5 g/mol
CAS No. 1648864-43-0
Cat. No. B1474370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate
CAS1648864-43-0
Molecular FormulaC18H27NO6S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC(C)COC2CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C18H27NO6S/c1-13-6-8-16(9-7-13)26(21,22)25-14(2)12-23-15-10-19(11-15)17(20)24-18(3,4)5/h6-9,14-15H,10-12H2,1-5H3
InChIKeyHSDZWFYVPNLCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate (CAS 1648864-43-0): A Boc-Protected Azetidine Tosylate Building Block for Targeted Synthesis


tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate (CAS 1648864-43-0) is a heterocyclic building block in the azetidine-1-carboxylate class, featuring a characteristic tert-butyloxycarbonyl (Boc)-protected azetidine ring, a 2-tosyloxypropoxy substituent at the 3-position, and a molecular formula of C₁₈H₂₇NO₆S with a molecular weight of 385.48 g/mol . The compound exhibits a predicted boiling point of 500.3±50.0 °C, a density of 1.24±0.1 g/cm³, and a predicted pKa of -2.97±0.40, reflective of the tosyl leaving group . It is commercially available at purities typically ranging from 95% to ≥98% (NLT 98%), with the higher specification particularly suited for pharmaceutical research and quality control applications .

Why Generic Azetidine-1-carboxylate Substitution Fails: Structural and Reactivity Bottlenecks


Within the broader class of Boc-protected 3-substituted azetidines, simple generic substitution risks undermining synthetic efficiency and product integrity. The target compound’s tosylate group provides a leaving group ability (relative SN2 rate of ~60,000) that is orders of magnitude superior to the hydroxyl group of its alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, whose conjugate base has a pKa of 15.7 versus -2.8 for tosic acid [1][2]. Furthermore, its 2-tosyloxypropoxy spacer is structurally and dimensionally distinct from the shorter tosyloxymethyl analog (CAS 892408-42-3) or the alkyne-terminated variant (CAS 1219606-33-3), affecting both linker geometry and subsequent conjugation chemistry [3]. These non-fungible characteristics mean that substituting a generic azetidine-1-carboxylate without considering leaving-group identity, spacer length, and stereochemistry can lead to failed or inefficient downstream reactions.

Quantitative Differentiation Evidence for tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate (1648864-43-0)


Leaving Group Reactivity: Tosylate vs. Hydroxyl Activation Barrier

The target compound's tosylate group eliminates the activation barrier required for the hydroxyl analog. The tosylate leaving group exhibits a relative SN2 rate of 60,000 (versus I⁻ = 30,000; Br⁻ = 10,000; Cl⁻ = 1,000; F⁻ = 1; HO⁻ = 0), as measured on a trimethyltin-substituted substrate [1]. In contrast, tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0) requires separate activation (e.g., mesylation or tosylation) prior to nucleophilic displacement, adding an extra synthetic step and reducing overall yield.

Leaving Group Ability Nucleophilic Substitution SN2 Reactivity

Spacer Length and Geometry: Propoxy Linker vs. Tosyloxymethyl Analog

The target compound incorporates a 3-carbon (propoxy) spacer between the azetidine ring and the tosyl leaving group, in contrast to the 1-carbon (methyl) spacer in tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate (CAS 892408-42-3) . This results in a computed atom-to-atom distance increase of ~1.3–1.5 Å (based on standard C–C bond lengths of ~1.54 Å), which can critically influence ternary complex formation geometry in PROTAC design or conjugate flexibility in ADC linker applications.

Linker Geometry Spacer Length Azetidine Scaffold

Purity Specification Advantage: NLT 98% vs. Generic 95% Grades

Multiple commercial sources offer the target compound at ≥98% purity (NLT 98%), as specified by MolCore , while the most common generic grade is 95% (e.g., AKSci, CymitQuimica) . This 3-percentage-point purity differential represents a reduction in total impurity burden from ≤5% to ≤2%, a relative decrease of 60% in potential side-reactant load.

Purity Specification Quality Control Procurement Standard

Physicochemical Property Differentiation vs. Alkyne-Terminated Azetidine Linker

The target compound exhibits markedly different bulk physicochemical properties compared to its alkyne-terminated azetidine analog. The predicted boiling point difference of 205 °C and density difference of 0.16 g/cm³ reflect the substantially different intermolecular forces and packing arising from the tosylate group versus the terminal alkyne [1].

Physicochemical Properties Boiling Point Density Linker Selection

Optimal Application Scenarios for tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate (1648864-43-0)


PROTAC Linker Assembly via Nucleophilic Displacement

The combination of a rigid azetidine scaffold, a 3-carbon propoxy spacer, and a high-reactivity tosylate leaving group (relative SN2 rate ≈ 60,000) makes this compound an attractive intermediate for PROTAC (PROteolysis TArgeting Chimera) linker assembly [1]. The tosylate group enables direct SN2 displacement with amine-, thiol-, or phenoxide-based nucleophiles from E3 ligase ligand precursors, eliminating the need for a separate alcohol activation step. The propoxy spacer length (approximately 4–5 Å oxygen-to-oxygen) provides a middle-range reach between the short methyl-spacer analog (CAS 892408-42-3) and longer PEG-based tosylates (e.g., Tos-PEG5-Boc). This dimensional distinction allows linker library screening to probe optimal E3 ligase–target protein proximity for ternary complex stabilization.

Antibody-Drug Conjugate (ADC) Payload-Linker Synthesis

As a non-cleavable ADC linker precursor, the target compound offers a rigid cyclic azetidine moiety that can enhance conjugate stability compared to fully flexible alkyl linkers. The Boc protecting group on the azetidine nitrogen enables orthogonal deprotection under mild acidic conditions (TFA/DCM), freeing the azetidine amine for subsequent conjugation to the antibody via established bioconjugation chemistry (e.g., NHS ester or maleimide coupling). The NLT 98% purity grade is particularly valuable in this context, as ADC payload-linker intermediates require high purity to avoid heterogeneous conjugation products and ensure batch-to-batch reproducibility.

Stereochemical Probe in Chiral Linker Development

The 2-tosyloxypropoxy substituent contains a chiral center at the propoxy α-carbon, offering the potential for enantiomerically resolved (R)- or (S)-2-tosyloxypropoxy stereoisomers. This stereochemical feature is absent in the tosyloxymethyl analog (CAS 892408-42-3), which lacks the methyl branch, and in the alkyne analog (CAS 1219606-33-3), which lacks a stereocenter in its linker. For PROTAC development, linker stereochemistry has been shown to influence ternary complex formation geometry and cellular degradation efficiency [2]. The target compound therefore serves as a stereochemically defined building block for investigating the impact of linker chirality on induced protein degradation potency and selectivity.

Quality-Controlled Intermediate for GMP-Analogous Research Synthesis

With its NLT 98% purity specification and ISO-compliant manufacturing (as declared by the supplier) , this compound is positioned for use in late-stage preclinical research synthesis where high intermediate purity correlates with reduced byproduct formation and simplified purification cascades. The predicted boiling point of 500.3±50.0 °C and density of 1.24±0.1 g/cm³ provide reference data for distillation or chromatographic purification process development. Compared to the 95% purity standard grade, the NLT 98% grade reduces the potential impurity burden by 60%, directly decreasing the probability of impurity carry-through to final PROTAC or ADC constructs.

Quote Request

Request a Quote for tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.